

troubleshooting inconsistent results with DPM-1001 trihydrochloride

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Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143

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Technical Support Center: DPM-1001 Trihydrochloride

Welcome to the technical support center for **DPM-1001 trihydrochloride**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **DPM-1001 trihydrochloride** in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is **DPM-1001 trihydrochloride** and what are its primary mechanisms of action?

DPM-1001 trihydrochloride is a potent, specific, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 100 nM.^{[1][2][3][4]} PTP1B is a key negative regulator of insulin and leptin signaling pathways, making DPM-1001 a promising therapeutic candidate for diabetes and obesity.^{[5][6][7]} Additionally, DPM-1001 is a highly selective copper chelator.^[8] This dual action contributes to its therapeutic effects, particularly in conditions of copper overload like Wilson's disease.^{[4][8]}

Q2: What are the recommended storage conditions for **DPM-1001 trihydrochloride**?

For long-term storage, **DPM-1001 trihydrochloride** powder should be kept at -20°C for up to two years.[9] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[5][9][10] It is recommended to prepare and use solutions on the same day.[9] If advance preparation is necessary, aliquot the stock solution into tightly sealed vials to minimize freeze-thaw cycles.[9] Before use, allow the product to equilibrate to room temperature for at least one hour.[9]

Q3: How should I prepare **DPM-1001 trihydrochloride** for in vitro and in vivo experiments?

For in vitro studies, **DPM-1001 trihydrochloride** is soluble in DMSO and water.[5] In DMSO, it can reach a concentration of 80 mg/mL with the aid of ultrasound.[5] In water, a concentration of 33.33 mg/mL can be achieved with ultrasound and warming to 60°C.[5]

For in vivo experiments, several formulations can be used to achieve a clear solution of at least 5 mg/mL.[5] Common vehicle compositions include:

- 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
- 10% DMSO and 90% (20% SBE- β -CD in saline).[5]
- 10% DMSO and 90% corn oil.[5]

It is crucial to add each solvent sequentially and ensure the solution is clear before administration.[5]

Troubleshooting Guide

Inconsistent PTP1B Inhibition Results

Q: My IC₅₀ value for DPM-1001 varies between experiments. What could be the cause?

A: Inconsistent IC₅₀ values for PTP1B inhibitors can stem from several factors:

- **Enzyme Activity:** Ensure the PTP1B enzyme is active and used at a consistent concentration in each assay. Variations in enzyme activity will directly impact the apparent inhibitor potency.

- **Substrate Concentration:** The measured IC₅₀ for a non-competitive inhibitor like DPM-1001 should not be significantly affected by the substrate concentration. However, using a substrate concentration far from the K_m could affect assay sensitivity.
- **Incubation Time:** DPM-1001's potency against the PTP1B(1-405) isoform is time-dependent, improving from an IC₅₀ of 600 nM with no pre-incubation to 100 nM after a 30-minute pre-incubation.[2] Ensure a consistent pre-incubation period in your experimental protocol.
- **Compound Stability:** DPM-1001 may have limited stability in aqueous solutions over extended periods. Prepare fresh dilutions for each experiment.

Unexpected Cellular Effects

Q: I'm observing cellular effects that may not be related to PTP1B inhibition. What could be the reason?

A: The dual action of DPM-1001 as a copper chelator can lead to off-target effects, especially in cell culture media with varying concentrations of trace metals.

- **Copper Chelation:** The copper-chelating properties of DPM-1001 can impact copper-dependent cellular processes.[8] Consider the copper content of your cell culture medium and include appropriate controls, such as a chelator-inactive analog if available.
- **Cell Line Specificity:** The expression levels of PTP1B can vary significantly between cell lines. Confirm PTP1B expression in your chosen cell line using methods like Western blot or qPCR.

Poor In Vivo Efficacy or High Variability

Q: I am not observing the expected in vivo effects, or the results are highly variable between animals.

A: Inconsistent in vivo results can be due to issues with compound formulation, administration, or animal-to-animal variability.

- **Formulation and Solubility:** Ensure that DPM-1001 is completely dissolved in the vehicle before administration. Precipitation of the compound will lead to inaccurate dosing. If you observe a precipitate, gentle heating or sonication may aid dissolution.[10]

- Route of Administration: DPM-1001 is orally bioavailable.[7][8] Both oral and intraperitoneal administration have been used successfully.[1][8] Ensure consistent administration for all animals in a study group.
- Animal Models: The choice of animal model is critical. For studies on diabetes and obesity, diet-induced obesity models have been used.[5] For Wilson's disease, the toxic milk mouse model is relevant.[8]

Quantitative Data Summary

Table 1: In Vitro Potency of DPM-1001

Target	Assay Condition	IC50	Reference
PTP1B	No pre-incubation	600 nM	[2]
PTP1B	30-minute pre-incubation	100 nM	[2]

Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced Obesity Mouse Model

Treatment Group	Administration	Dosage	Duration	Key Outcomes	Reference
DPM-1001	Oral or Intraperitoneal	5 mg/kg, once daily	50 days	~5% decrease in body weight, improved glucose tolerance and insulin sensitivity	[1][2]

Table 3: Effect of DPM-1001 on Copper Levels in a Wilson's Disease Mouse Model

Treatment Group	Tissue	Outcome	Reference
DPM-1001 (5 mg/kg, oral, every third day for 2 weeks)	Liver	Significant reduction in copper levels	[8]
DPM-1001 (5 mg/kg, oral, every third day for 2 weeks)	Brain	Significant reduction in copper levels	[8]

Experimental Protocols

PTP1B Inhibition Assay (Colorimetric)

This protocol is adapted from general procedures for PTP1B inhibitors.

- Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
 - PTP1B Enzyme: Dilute recombinant human PTP1B to the desired final concentration in ice-cold Assay Buffer.
 - Substrate: Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in Assay Buffer.
 - DPM-1001: Prepare a stock solution in DMSO and create serial dilutions in Assay Buffer.
- Assay Procedure:
 - Add 10 μ L of serially diluted DPM-1001 or vehicle control to the wells of a 96-well plate.
 - Add 80 μ L of the diluted PTP1B enzyme solution to each well.
 - Pre-incubate the plate at 37°C for 30 minutes.
 - Initiate the reaction by adding 10 μ L of the pNPP working solution to each well.
 - Incubate at 37°C for 30 minutes.

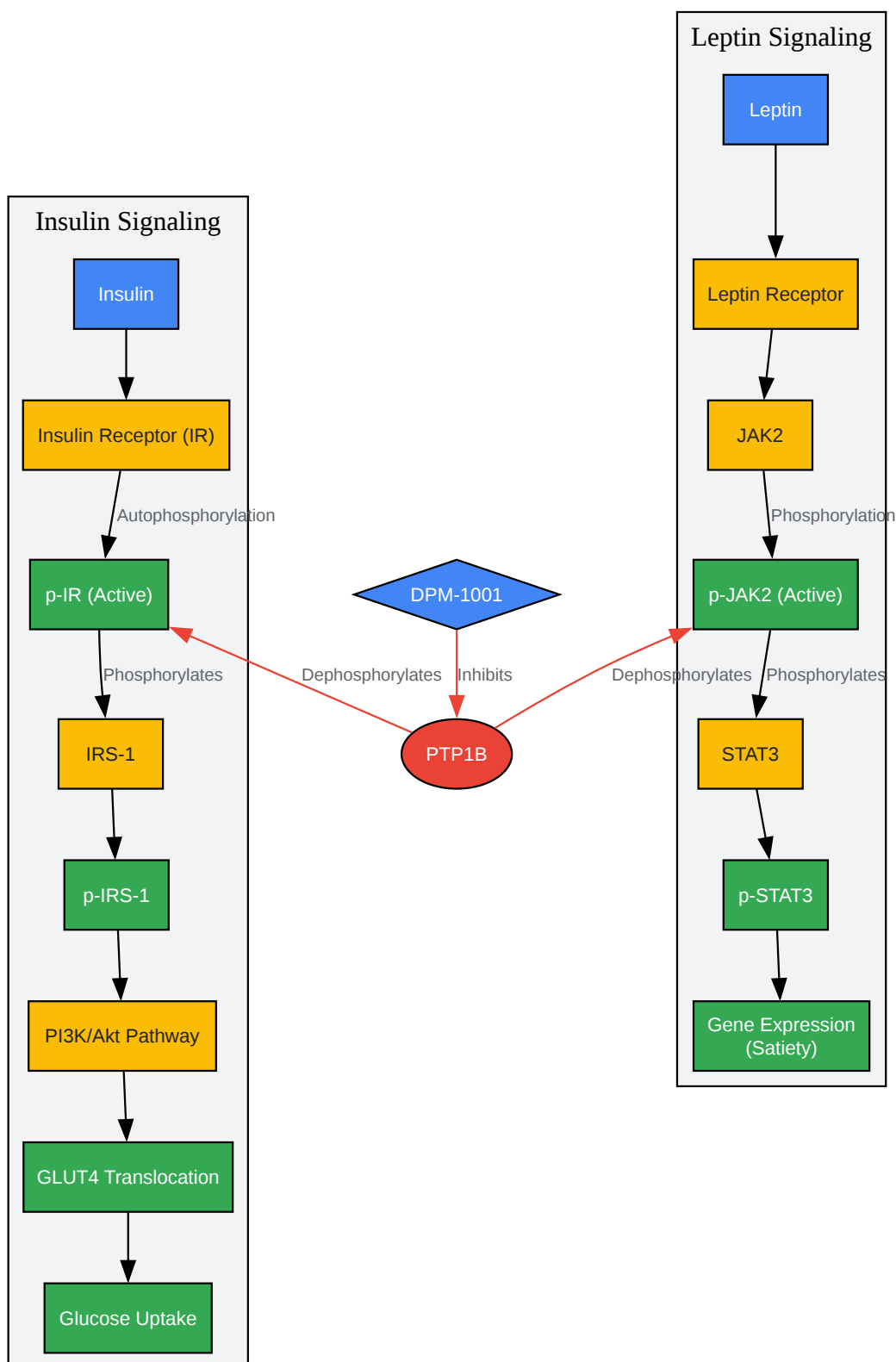
- Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of PTP1B activity remaining in the presence of the inhibitor compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This is a general protocol for assessing the effect of DPM-1001 on cell viability.

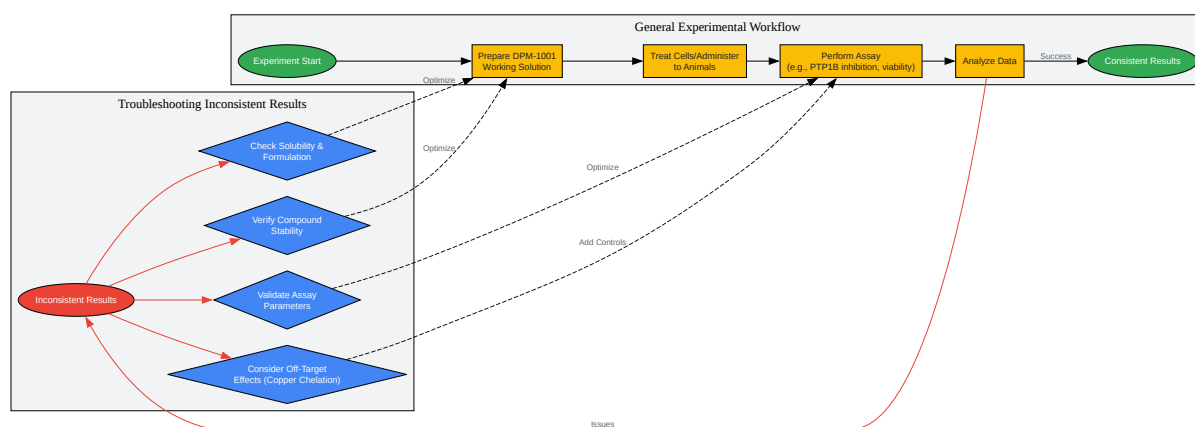
- Cell Plating:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment:
 - Treat cells with various concentrations of DPM-1001 or vehicle control.
 - Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate at 37°C for 4 hours.
 - Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm.
- Data Analysis:
 - Express the results as a percentage of the vehicle-treated control cells.

Visualizations



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Caption: PTP1B negatively regulates insulin and leptin signaling.



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Caption: Troubleshooting workflow for inconsistent results.

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